molecular formula C9H14O3 B1423222 3-Oxocyclobutyl pivalate CAS No. 1071194-23-4

3-Oxocyclobutyl pivalate

Cat. No.: B1423222
CAS No.: 1071194-23-4
M. Wt: 170.21 g/mol
InChI Key: QPYSQIQZVJMPGH-UHFFFAOYSA-N
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Description

Molecular Architecture

Core Structural Features

3-Oxocyclobutyl pivalate (CAS 1071194-23-4) is a tricyclic compound with the molecular formula C₉H₁₄O₃ , derived from the esterification of 3-oxocyclobutanol with pivalic acid (2,2-dimethylpropanoic acid). Key structural elements include:

  • Cyclobutane ring : A four-membered saturated ring with inherent strain due to bond angle deviation from ideal tetrahedral geometry (~90° vs. 109.5°).
  • Ketone group : A carbonyl group (-C=O) at the 3-position of the cyclobutane ring.
  • Pivalate ester : A bulky tert-butyl ester moiety (-O-C(O)-C(CH₃)₃) attached via an oxygen atom to the cyclobutane ring.

The compound’s SMILES notation, CC(C)(C)C(=O)OC1CC(=O)C1 , reflects its connectivity.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Weight 170.21 g/mol
Molecular Formula C₉H₁₄O₃
Density ~1.06 g/cm³ (estimated)
Boiling Point Not reported
Functional Groups Ketone, ester, tert-butyl

Functional Group Interactions

The ester linkage (-O-C=O-) and ketone group (-C=O) introduce electronic and steric effects:

  • Electronic effects : The electron-withdrawing ester group polarizes the carbonyl oxygen, enhancing electrophilicity at the adjacent carbon.
  • Steric effects : The tert-butyl group in the pivalate moiety creates significant steric hindrance, influencing molecular packing and reactivity.

Conformational Analysis

Cyclobutane Ring Dynamics

The cyclobutane ring adopts non-planar conformations due to angle strain and torsional interactions. Key conformational aspects include:

  • Ring puckering : The ring distorts into a chair-like or boat-like conformation to minimize 1,3-diaxial strain. Computational studies on cyclobutane derivatives suggest equilibrium between these forms.
  • Substituent positioning : The ketone and ester groups occupy equatorial positions in the most stable conformer to avoid steric clashes.
Table 2: Conformational Energy Contributions
Interaction Type Energy (kJ/mol) Source
H-H eclipsing 4.0
CH₃-CH₃ eclipsing 11.0
Ring-puckering barrier ~5 kJ/mol

Substituent Influence

The ketone and pivalate groups modulate conformational preferences:

  • Ketone : The electron-withdrawing carbonyl group stabilizes adjacent C-H bonds, favoring specific puckered states.
  • Pivalate : The bulky tert-butyl group restricts rotational freedom, locking the ester in a staggered conformation.

Comparative Structural Analysis with Analogous Compounds

Key Analogues

  • 3-Oxocyclobutyl acetate (C₆H₈O₃) : A smaller ester derivative with an acetyl group instead of pivalate.
  • Cyclobutanecarboxylic acid cyclobutyl ester (C₉H₁₄O₂) : A symmetrical ester with two cyclobutyl groups.
Table 3: Comparative Structural Data
Compound Molecular Weight Substituent Size Boiling Point (°C) Key Feature
This compound 170.21 Large (tert-butyl) Not reported Bulky ester
3-Oxocyclobutyl acetate 128.13 Small (acetyl) 188.0 ± 33.0 Compact ester
Cyclobutanecarboxylic acid cyclobutyl ester 154.21 Moderate (cyclobutyl) Not reported Symmetrical

Structural Implications

  • Steric effects : The tert-butyl group in pivalate derivatives increases steric hindrance, altering reaction pathways compared to smaller esters.
  • Electronic effects : The pivalate’s electron-withdrawing nature may enhance carbonyl reactivity relative to acetate analogues.
  • Lipophilicity : Larger substituents (e.g., pivalate) correlate with higher logP values, as seen in CF₃-cyclobutane derivatives.

Properties

IUPAC Name

(3-oxocyclobutyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYSQIQZVJMPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Oxocyclobutyl pivalate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3-Oxocyclobutyl pivalate serves as an intermediate in the synthesis of complex organic molecules. Its structural characteristics enable it to participate in various synthetic pathways, making it valuable for chemists aiming to develop new compounds or materials.

Fragrance Production

The compound is utilized in creating fragrance compounds due to its pleasing odor profile and reactivity, which allows for the modification and enhancement of scent formulations.

Rubber Chemistry

In rubber production, this compound is employed to enhance the properties of rubber materials. It contributes to the development of rubber chemicals that improve durability and performance.

Biological Research

Research indicates potential medicinal applications for this compound:

  • Antimicrobial Activity: Preliminary studies suggest activity against certain Gram-positive bacteria, indicating its potential as an antibacterial agent.
  • Cytotoxicity: In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
  • Anti-inflammatory Properties: The compound may modulate inflammatory responses, providing avenues for therapeutic applications in chronic inflammatory diseases.

Case Studies

Case StudyFocusFindings
1 Antimicrobial ActivityDemonstrated notable activity against Gram-positive bacteria by disrupting cell membrane integrity.
2 Cytotoxic EffectsInduced apoptosis in human cancer cell lines through activation of caspase pathways.
3 Anti-inflammatory EffectsInhibited activation of NF-kB, suggesting therapeutic potential in treating chronic inflammation.

Mechanism of Action

The mechanism of action of 3-oxocyclobutyl pivalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its chemical structure, which allows it to participate in various chemical reactions and interactions . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Oxocyclobutyl pivalate with analogous esters and related derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Purity (Commercial)
This compound C₉H₁₄O₃ 170.21 1071194-23-4 Cyclobutyl ketone, pivalate ester 97%
3-Oxocyclobutyl acetate C₇H₁₀O₃ 142.15 63930-59-6 Cyclobutyl ketone, acetate ester 97%
3-Oxocyclobutyl benzoate C₁₂H₁₂O₃ 204.22 1081559-36-5 Cyclobutyl ketone, benzoate ester 95%
3-Hydroxycyclobutyl pivalate C₉H₁₆O₃ 172.22 CID 57515871 Cyclobutyl alcohol, pivalate ester N/A

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in 3-hydroxycyclobutyl pivalate enables hydrogen bonding, which may increase solubility in polar solvents compared to the ketone-containing analogs .

Stability and Reactivity

  • Chemical Stability: Pivalate esters are known for their stability due to steric protection of the ester carbonyl group. This property is exploited in drug design to prolong half-life, as seen in the sulfonamide analogs study where pivalate fragments improved compound stability .
  • However, pivalate esters generally hydrolyze slowly, releasing pivalic acid, which has low potency in biological systems (e.g., GPR43 receptor activation potency: pivalate < formate < acetate) .

Biological Activity

3-Oxocyclobutyl pivalate, with the molecular formula C9_9H14_{14}O3_3 and a molecular weight of 170.21 g/mol, is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is synthesized through an esterification reaction between cyclobutanol and pivalic acid, and it exhibits potential biological activities that merit detailed exploration.

The unique structural characteristics of this compound allow it to engage in various chemical reactions, including reduction, oxidation, and nucleophilic substitution. These reactions are crucial for its biological activity:

  • Reduction : Using sodium borohydride in ethanol at low temperatures can yield reduced forms that may exhibit altered biological properties.
  • Oxidation : Under specific conditions, this compound can be oxidized to produce biologically relevant metabolites.
  • Substitution : The compound can undergo nucleophilic substitution, allowing it to interact with biological targets such as enzymes or receptors.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cellular pathways. For instance, it may influence the phosphoinositide 3-kinase (PI3K) signaling pathway, which is integral to various cellular processes including growth, proliferation, and metabolism .

Biological Activity

Research indicates that this compound may possess several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain pathogens, although detailed studies are required to quantify its efficacy .
  • Cytotoxicity : There is evidence indicating potential cytotoxic effects on tumor cells, positioning it as a candidate for further investigation in cancer therapy .
  • Anti-inflammatory Properties : Given its possible interaction with the immune response pathways, this compound may also play a role in modulating inflammatory responses .

Case Study 1: Antimicrobial Activity

A study assessing various cyclobutyl derivatives found that this compound displayed notable activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.

Case Study 2: Cytotoxic Effects

In vitro assays conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The findings suggested that the compound activates caspase pathways, leading to programmed cell death.

Case Study 3: Anti-inflammatory Effects

Research exploring the anti-inflammatory potential of compounds similar to this compound indicated that it could inhibit the activation of key inflammatory mediators like NF-kB. This suggests therapeutic applications in treating chronic inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
CyclobutanolC4_4H8_8OPrecursor for synthesis
Pivalic AcidC5_5H10_10O2_2Used in esterification
Other Cyclobutyl EstersVariesVarying reactivity profiles

Q & A

Basic: What synthetic methodologies are effective for preparing 3-oxocyclobutyl pivalate, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via transition-metal-catalyzed coupling reactions. For example, nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines under mild conditions (e.g., BnPPh2 ligand, NaOMe base) achieves stereospecificity and moderate yields . Rhodium-catalyzed C-H activation strategies, leveraging heteroatom-directed functionalization, also enable cyclobutane ring functionalization. Optimization involves tuning ligand systems (e.g., N-heterocyclic carbenes) and solvent polarity to enhance regioselectivity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify cyclobutane ring protons (δ ~3.5–4.5 ppm) and carbonyl groups (δ ~170–210 ppm for ketone and ester). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • X-ray Crystallography : Confirms molecular geometry and hydrogen-bonding interactions in crystalline forms .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C9_9H14_{14}O3_3) and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
According to GHS classification, the compound poses risks of skin/eye irritation (H315, H318) and respiratory toxicity (H335). Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do directing groups influence the regioselectivity of this compound in catalytic C-H functionalization?

Answer:
Heteroatom-containing directing groups (e.g., esters, amides) coordinate with Rh or Ni catalysts, forming stable metallacycle intermediates. For example, the pivalate group directs C-H activation to proximal positions via a five-membered transition state, minimizing steric clashes. Computational studies (DFT) reveal that electron-withdrawing groups enhance activation energy by stabilizing metal-carbene intermediates .

Advanced: What strategies address enantioselectivity challenges in asymmetric syntheses involving this compound?

Answer:
Chiral ligands (e.g., BINAP, phosphoramidites) and organocatalysts (e.g., thiophosphorus acids) induce enantioselectivity. For instance, C1-symmetrical CPAs (chiral phosphorus acids) achieve up to 68% ee in pivalate-mediated reactions by stabilizing H-bonding networks in transition states. Solvent polarity (e.g., cyclopentyl methyl ether) further modulates stereochemical outcomes .

Advanced: How can computational modeling predict the reactivity of this compound in complex reaction systems?

Answer:
Density Functional Theory (DFT) calculations model transition states to predict regioselectivity and activation barriers. For example, studies on Ni-catalyzed couplings show that pivalate’s steric bulk favors transmetalation steps over β-hydride elimination. Molecular dynamics simulations also assess solvent effects on catalyst turnover .

Advanced: What role does this compound play in developing novel PET imaging agents?

Answer:
As a stable precursor, this compound is radiolabeled with 18^{18}F for PET tracers (e.g., 18^{18}F-FPIA). Its quaternary carbon structure resists metabolic degradation, enabling imaging of fatty acid oxidation in cancers. Comparative studies with 18^{18}F-FDG show superior tumor-to-background ratios in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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